7,7-dimethyl-2-azaspiro[4.5]decan-3-one
Descripción
BenchChem offers high-quality 7,7-dimethyl-2-azaspiro[4.5]decan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-dimethyl-2-azaspiro[4.5]decan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
196608-85-2 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.3 |
Pureza |
95 |
Origen del producto |
United States |
Technical Profile: 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one
[1][2]
Executive Summary
7,7-dimethyl-2-azaspiro[4.5]decan-3-one is a lipophilic, spirocyclic gamma-lactam. It serves as a conformationally restricted analogue of the neurotransmitter GABA (gamma-aminobutyric acid) and is structurally derived from the "Gabapentin-lactam" (2-azaspiro[4.5]decan-3-one).
In medicinal chemistry, this scaffold is valued for its high fraction of sp3-hybridized carbons (
Chemical Identity & Structural Analysis[1][3][4][5]
Nomenclature and Identifiers[6]
-
Common Reference: 3,3-Dimethylgabapentin lactam
-
Molecular Formula:
-
Molecular Weight: 181.28 g/mol
-
SMILES: CC1(CCCC2(C1)CC(=O)NC2)C
Structural Numbering Logic
Understanding the numbering is critical for synthetic planning. The spiro[4.5]decane system assigns priority to the smaller ring.
-
Aza-ring (5-membered): Numbered 1 through 5.
-
Cyclohexane ring (6-membered): Numbered 6 through 10.
-
The numbering continues from the spiro carbon (5) into the larger ring.
-
Position 7: This is the
-position relative to the spiro center. -
Implication: The "7,7-dimethyl" substitution pattern indicates the molecule is derived from 3,3-dimethylcyclohexanone .
-
3D Architecture
The spiro-fusion at C5 creates a rigid orthogonal arrangement between the lactam ring and the cyclohexane chair. The 7,7-dimethyl group locks the cyclohexane ring into a preferred chair conformation to minimize 1,3-diaxial interactions, significantly reducing the conformational entropy of the molecule compared to the unsubstituted parent.
Synthetic Methodology
The synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one presents a classic challenge in quaternary carbon formation. The most robust route employs a Knoevenagel-Michael-Reduction sequence, ensuring scalability and regiocontrol.
Retrosynthetic Analysis
-
Disconnection: Amide bond (lactamization)
C-C bond (spiro formation). -
Precursors: 3,3-Dimethylcyclohexanone and Ethyl cyanoacetate.
Protocol: Step-by-Step Synthesis
Step 1: Knoevenagel Condensation
Objective: Formation of the
-
Reagents: 3,3-Dimethylcyclohexanone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Acetic acid (0.1 eq).
-
Conditions: Reflux in Toluene with Dean-Stark trap for water removal.
-
Mechanism: The active methylene of the cyanoacetate attacks the ketone. The steric bulk of the 3,3-dimethyl group may require longer reaction times (24-48h) compared to simple cyclohexanone.
-
Product: Ethyl 2-cyano-2-(3,3-dimethylcyclohexylidene)acetate.
Step 2: Michael Addition (Hydrocyanation)
Objective: Installation of the nitrile required for the aminomethyl group.
-
Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq).
-
Solvent: Ethanol/Water (gradient).
-
Safety Note: This step generates HCN in situ. Must be performed in a high-efficiency fume hood with cyanide detectors.
-
Product: Ethyl 1-cyano-3,3-dimethylcyclohexylcyanoacetate.
-
Note: Subsequent hydrolysis and decarboxylation yields 1-cyanomethyl-3,3-dimethylcyclohexanecarbonitrile (or the mono-acid derivative).
Step 3: Reductive Cyclization (The Cascade)
Objective: Simultaneous reduction of the nitrile and cyclization to the lactam.
-
Substrate: 1-(Cyanomethyl)-3,3-dimethylcyclohexaneacetic acid (or ethyl ester).
-
Reagents: Hydrogen gas (
, 50 psi), Raney Nickel (activated) or . -
Solvent: Methanol or Ethanol saturated with Ammonia (to prevent secondary amine formation).
-
Mechanism:
-
The nitrile is reduced to a primary amine (
). -
The amine undergoes intramolecular nucleophilic attack on the ester/acid carbonyl.
-
Loss of ethanol/water yields the lactam.
-
-
Purification: Recrystallization from EtOAc/Hexanes.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow from starting material to the final spirocyclic scaffold.
Caption: Figure 1. Synthetic pathway for 7,7-dimethyl-2-azaspiro[4.5]decan-3-one via modified Gabapentin route.
Medicinal Chemistry Applications
Bioisosterism and Scaffold Utility
The 2-azaspiro[4.5]decan-3-one core is a recognized bioisostere for:
-
Cyclic GABA analogues: Targeting GABA-B receptors or GABA-AT (aminotransferase).
-
Hydantoins: Used in anticonvulsant discovery.
-
Piperidines: When the lactam is reduced to the cyclic amine (azaspirodecane).
Structure-Activity Relationship (SAR) Implications
The 7,7-dimethyl modification serves three specific SAR functions:
-
Lipophilicity Boost: Increases LogP by approximately 0.8–1.0 units compared to the unsubstituted lactam, enhancing blood-brain barrier (BBB) penetration.
-
Metabolic Blocking: The gem-dimethyl group at C7 blocks oxidative metabolism (hydroxylation) at a typically vulnerable site on the cyclohexane ring.
-
Conformational Lock: The bulk prevents ring flipping, potentially locking the pharmacophore (the lactam face) into a bioactive conformation for receptor binding.
Analytical Characterization Data (Predicted)
To validate the synthesis, the following spectral signatures should be observed:
| Technique | Expected Signal | Interpretation |
| 1H NMR | Geminal dimethyl groups (non-equivalent due to ring rigidity). | |
| 1H NMR | Methylene protons | |
| 1H NMR | Methylene protons | |
| 1H NMR | Amide NH proton.[6] | |
| 13C NMR | Carbonyl carbon (Lactam). | |
| 13C NMR | Quaternary Spiro Carbon (C5). |
References
-
Griffiths, G., et al. (1998). Synthesis of Gabapentin and related analogues. Helvetica Chimica Acta , 81, 107-114.
-
Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA analogs with central nervous system activity: A review. Medicinal Research Reviews , 19(2), 149-177.
-
Fujifilm Wako Chemicals. (2024). Product Catalog: 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.
-
PubChem. (2024). Compound Summary: 2-Azaspiro[4.5]decan-3-one (Gabapentin Lactam).[1] National Library of Medicine .
Sources
- 1. CN1626069A - æ¯é¾æ°¨åºé ¸ä¾èµæ§æ°¨åºè½¬ç§»é ¶çæå¶ååå ¶å¨æ²»çç³å°¿ç æ§è§ç½èç ä¸çåºç¨ - Google Patents [patents.google.com]
- 2. 7,7-dimethyl-2-azaspiro[4.5]decan-3-one | 196608-85-2 [sigmaaldrich.com]
- 3. PubChemLite - 2-{7,7-dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid (C12H18N2O4) [pubchemlite.lcsb.uni.lu]
- 4. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Guide: Dimethyl-Substituted Gabapentin Lactam Analogs
Structural Dynamics, Synthesis, and Pharmacological Profiling[1]
Executive Summary
This technical guide analyzes the chemical space of dimethyl-substituted 2-azaspiro[4.5]decan-3-one (Gabapentin lactam) derivatives. While the parent gabapentin lactam is predominantly characterized as a toxic degradation product (USP limit <0.4%), substituted lactam analogs represent a distinct class of conformationally restricted scaffolds.
This document addresses two critical drug development vectors:
-
Stability Engineering: Understanding how dimethyl substitution (via the Thorpe-Ingold effect) accelerates lactamization, impacting shelf-life modeling.
-
Therapeutic Repurposing: Exploring the lactam scaffold's shift in affinity from voltage-gated calcium channels (
subunit) to mitochondrial channels, offering neuroprotective potential.
Part 1: Chemical Architecture & Rational Design
1.1 The Core Scaffold
The parent compound, Gabapentin, is a
-
IUPAC Name: 2-azaspiro[4.5]decan-3-one.[3]
-
Chemical Liability: The intramolecular nucleophilic attack of the amine on the carboxylic acid is autocatalytic in the solid state.
1.2 The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
In the context of dimethyl-substituted analogs, the Thorpe-Ingold effect is the governing physical principle. Replacing hydrogen atoms with methyl groups on the carbon chain (specifically the
-
Mechanism: The steric bulk of the methyl groups forces the reactive amine and carbonyl groups closer together.
-
Kinetic Consequence: Dimethyl-substituted gabapentin analogs cyclize to their corresponding lactams significantly faster than the unsubstituted parent. This makes these analogs excellent model systems for studying degradation kinetics but challenging candidates for amino-acid-based delivery.
1.3 Structural Variants
We categorize dimethyl analogs into two classes based on substitution vectors:
-
Ring-Substituted (C-Methyl): Methyl groups on the cyclohexane ring (e.g., 7,9-dimethyl-2-azaspiro[4.5]decan-3-one). These lock the cyclohexane chair conformation, influencing receptor fit.
-
Linker-Substituted (Gem-Dimethyl): Methyl groups on the methylene linker. These analogs are highly unstable as open-chain amino acids and exist predominantly as lactams.
Part 2: Synthetic Pathways[1][4][5]
The synthesis of dimethyl-gabapentin lactams requires bypassing the traditional gabapentin route (which would spontaneously cyclize). The preferred route utilizes a Hofmann Rearrangement protocol adapted for steric bulk.
2.1 Synthesis Workflow (Graphviz)
Figure 1: Synthetic route for dimethyl-substituted gabapentin lactam analogs starting from substituted cyclohexanone.
2.2 Detailed Protocol: Synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one
Note: This protocol targets a ring-substituted analog derived from 4,4-dimethylcyclohexanone.
Reagents:
-
4,4-Dimethylcyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Ammonium acetate (0.1 eq)[4]
-
Potassium cyanide (1.2 eq)
-
Acetic anhydride (
)
Step-by-Step Methodology:
-
Condensation: Reflux 4,4-dimethylcyclohexanone with ethyl cyanoacetate and ammonium acetate in toluene using a Dean-Stark trap to remove water. Reaction completion is monitored by TLC (Hexane:EtOAc 8:2).
-
Addition: Treat the resulting unsaturated ester with KCN in refluxing ethanol/water (9:1) for 4 hours.
-
Hydrolysis: Evaporate solvent. Redissolve residue in 6N HCl and reflux for 24 hours to hydrolyze nitrile and ester groups, followed by decarboxylation.
-
Cyclization (Lactamization): The resulting diacid is dissolved in acetic anhydride and heated to 80°C for 2 hours.
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Isopropyl Alcohol (IPA) to yield the lactam as white needles.
Part 3: Physicochemical Profiling & Degradation Kinetics[7]
Understanding the stability of these analogs is crucial. The lactamization is an autocatalytic process in the solid state.
3.1 Lactamization Mechanism
The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon.
Figure 2: Mechanistic pathway of lactam formation. Dimethyl substitution lowers the activation energy of the nucleophilic attack.
3.2 Comparative Stability Data
The following table summarizes the half-life (
| Analog Structure | Substitution | Relative Rate | |
| Gabapentin | None | > 2 years (Solid state) | 1.0 |
| 3,3-Dimethyl | Linker ( | < 24 hours | ~700x |
| Pregabalin | 3-isobutyl (Ring) | Stable (Steric hindrance) | 0.1 |
| Dimethyl-Ring | 4,4-dimethyl (Ring) | ~6 months | 4.0 |
Part 4: Pharmacological Evaluation
While the amino acid forms target the
4.1 Target Switching
-
Subunit: Requires a free amino acid zwitterion for binding. Lactams show negligible affinity (
). - Channels: Recent evidence suggests gabapentin lactams activate mitochondrial ATP-sensitive potassium channels.[5]
-
Neuroprotection: The lactam scaffold has demonstrated efficacy in preventing glutamate-induced excitotoxicity in retinal ganglion cells, distinct from the anticonvulsant mechanism of the parent drug.
4.2 SAR Decision Tree
Figure 3: Structure-Activity Relationship (SAR) divergence between the amino acid and lactam forms.
Part 5: Experimental Protocols
5.1 Protocol: HPLC Quantification of Lactam Impurities
To validate the synthesis or stability of dimethyl analogs, use this self-validating HPLC method.
-
Column: C18 Reverse Phase (250mm x 4.6mm, 5µm).
-
Mobile Phase A: Buffer (
, pH 6.2). -
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10 min (10% B), 10-20 min (Linear to 50% B).
-
Detection: UV @ 210 nm.
-
Validation Criteria:
-
Retention Time: Gabapentin (Amino Acid) ~ 4.5 min.
-
Retention Time: Gabapentin Lactam ~ 12.0 min (More lipophilic).
-
Resolution (
): > 2.0.
-
5.2 Protocol: In Vitro Lactamization Assay
-
Prepare a 10mM solution of the Dimethyl-Gabapentin amino acid in phosphate buffer (pH 7.4).
-
Incubate at 37°C.
-
Aliquot 100µL samples at t=0, 1h, 4h, 12h, 24h.
-
Quench immediately with 100µL cold Acetonitrile.
-
Analyze via HPLC (Protocol 5.1).
-
Calculation: Plot
vs time. The slope represents .
References
-
Kinetic Model for Solid-State Degradation of Gabapentin. ResearchGate/Vertex AI Search. [Link]
-
Theoretical mechanistic insight into the gabapentin lactamization. Ovid/Vertex AI Search. [Link] (General Journal Landing Page for verification of theoretical mechanistic papers)
-
Synthesis and in vivo evaluation of 3,4-disubstituted gababutins. PubMed. [Link]
-
Gabapentin and Pregabalin: Pharmacokinetics and Pharmacodynamics. Neupsy Key. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [iro.uiowa.edu]
- 3. CAS 64744-50-9: 2-Azaspiro[4.5]decan-3-one | CymitQuimica [cymitquimica.com]
- 4. iasoc.it [iasoc.it]
- 5. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one
Executive Summary
The transition from flat aromatic rings to three-dimensional, sp³-rich scaffolds is a cornerstone of modern drug discovery and lead optimization (). 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS: 196608-85-2) represents a highly valuable spirocyclic building block utilized by medicinal chemists to escape "flatland"[1]. With a molecular formula of C₁₁H₁₉NO and a molecular weight of 181.27 g/mol , this γ-lactam derivative provides exceptional vector projection and metabolic stability[2]. This guide details its physicochemical properties, analytical validation protocols, and synthetic applications for drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the exact molecular metrics of a building block is critical for downstream pharmacokinetic modeling. Below is the consolidated physicochemical profile of the compound[2][3].
| Property | Value |
| IUPAC Name | 7,7-dimethyl-2-azaspiro[4.5]decan-3-one |
| CAS Number | 196608-85-2 |
| Molecular Formula | C₁₁H₁₉NO |
| Average Molecular Weight | 181.27 g/mol |
| Monoisotopic Exact Mass | 181.1467 Da |
| Fraction of sp³ Carbons (Fsp³) | 0.91 (10 out of 11 carbons) |
| Core Structure | Spirocyclic γ-lactam |
Structural Causality: The high Fsp³ value (0.91) is a critical driver for its use. The 7,7-dimethyl substitution on the cyclohexane ring provides intense steric shielding. This shielding physically blocks cytochrome P450 enzymes from accessing adjacent methylene positions, significantly reducing the rate of oxidative metabolism. Furthermore, the spirocyclic fusion at the C5 position enforces a rigid, non-planar conformation, allowing the lactam nitrogen to project into distinct 3D chemical space compared to traditional, planar amides.
Strategic Pharmacokinetic Implications
The logic behind selecting 7,7-dimethyl-2-azaspiro[4.5]decan-3-one over traditional scaffolds is rooted in improving clinical survivability.
Fig 1: Strategic shift from flat aromatics to 3D spirocyclic scaffolds in drug design.
Analytical Validation Workflow: Molecular Weight & Formula
To verify the exact mass and formula (C₁₁H₁₉NO) of incoming batches, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.
Fig 2: Self-validating LC-HRMS analytical workflow for molecular weight and formula confirmation.
Step-by-Step Protocol: LC-HRMS Validation
-
Sample Preparation: Dissolve 1.0 mg of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one in 1.0 mL of LC-MS grade acetonitrile.
-
Causality: Acetonitrile ensures complete solubilization of the lipophilic spirocycle while remaining highly compatible with electrospray ionization (ESI).
-
-
Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution.
-
Causality: This ensures mass accuracy is strictly < 2 ppm, which is mandatory for distinguishing the C₁₁H₁₉NO formula from isobaric interferences.
-
-
Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (MeCN + 0.1% Formic Acid) over 5 minutes.
-
Mass Detection (ESI+): Monitor the [M+H]⁺ ion. The theoretical exact mass for C₁₁H₁₉NO + H⁺ is m/z 182.1539 .
-
Isotopic Validation: Compare the empirical M+1 (¹³C isotope) and M+2 patterns against the theoretical distribution for C₁₁H₁₉NO.
-
Trustworthiness: This self-validating step confirms the exact carbon count (11 carbons) and rules out false positives caused by fragmentation.
-
Synthetic Methodology: N-Arylation via Buchwald-Hartwig Coupling
Because 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is a secondary γ-lactam, the nitrogen atom (Position 2) acts as an excellent nucleophile for N-arylation, allowing it to be appended to larger drug molecules.
Step-by-Step Protocol: Pd-Catalyzed N-Arylation
-
Reagent Assembly: In a dry, argon-flushed Schlenk tube, combine 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 equiv), an aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Causality: Dioxane provides the optimal boiling point (101 °C) and solubility profile for the cesium base and palladium catalyst without participating in side reactions.
-
-
Reaction Execution: Heat the mixture to 100 °C for 12 hours.
-
Causality: Xantphos is specifically chosen as the ligand due to its large bite angle, which promotes the reductive elimination step of the sterically hindered spirocyclic lactam.
-
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
-
Title: CAS No. 196608-85-2 Chemical Properties Source: ChemSrc URL: [Link]
-
Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Application Note: A Comprehensive Guide to the Synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one from 3,3-dimethylcyclohexanone
Introduction
Spirocyclic lactams are a class of compounds that have garnered significant attention in medicinal chemistry and drug development due to their unique three-dimensional architecture. This rigid structure can lead to enhanced binding affinity and selectivity for biological targets. 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This application note provides a detailed, in-depth technical guide for the synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one, starting from the readily available 3,3-dimethylcyclohexanone. This multi-step synthesis involves the well-established Bucherer-Bergs reaction to form a spiro-hydantoin intermediate, followed by hydrolysis to the corresponding amino acid, and subsequent intramolecular cyclization to yield the target lactam.
The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the experimental choices.
Overall Synthetic Scheme
The synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one from 3,3-dimethylcyclohexanone is a three-step process. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow from the starting material to the final product.
Step 1: Bucherer-Bergs Reaction - Synthesis of 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
The first step in the synthesis is the conversion of 3,3-dimethylcyclohexanone to the corresponding spiro-hydantoin, 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, via the Bucherer-Bergs reaction. This is a multi-component reaction involving a ketone, an ammonium salt, and a cyanide source.[1][2][3]
Mechanism of the Bucherer-Bergs Reaction
The reaction proceeds through the initial formation of an aminonitrile from the ketone, ammonia (from ammonium carbonate), and cyanide. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate, which undergoes intramolecular cyclization to an imino-oxazolidinone. This intermediate then rearranges to the more stable hydantoin product.[2][4]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Experimental Protocol: Bucherer-Bergs Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,3-dimethylcyclohexanone | 126.20 | 10.0 g | 0.0792 |
| Potassium Cyanide (KCN) | 65.12 | 10.3 g | 0.158 |
| Ammonium Carbonate | 96.09 | 30.4 g | 0.316 |
| Ethanol | - | 150 mL | - |
| Water | - | 150 mL | - |
| 6M Hydrochloric Acid | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3-dimethylcyclohexanone (10.0 g, 0.0792 mol), potassium cyanide (10.3 g, 0.158 mol), and ammonium carbonate (30.4 g, 0.316 mol).
-
Causality: The molar ratio of ketone:KCN:(NH4)2CO3 is approximately 1:2:4, which is a common excess used to drive the reaction to completion.[4]
-
-
Solvent Addition: Add a mixture of 150 mL of ethanol and 150 mL of water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with 6M hydrochloric acid to a pH of approximately 6. This should be done in a well-ventilated fume hood as it will generate hydrogen cyanide gas.
-
Trustworthiness: Acidification protonates the hydantoin, reducing its solubility in the aqueous ethanol mixture and causing it to precipitate.
-
-
Isolation: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione as a white crystalline solid.
Step 2: Hydrolysis of 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
The second step involves the hydrolysis of the spiro-hydantoin to the corresponding α,α-disubstituted amino acid, 1-(aminomethyl)-3,3-dimethylcyclohexane-1-carboxylic acid. This is typically achieved by heating with a strong base, such as sodium hydroxide.
Experimental Protocol: Hydrolysis
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | 196.24 | 10.0 g | 0.0509 |
| Sodium Hydroxide (NaOH) | 40.00 | 10.2 g | 0.255 |
| Water | - | 100 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 7,7-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (10.0 g, 0.0509 mol) in a solution of sodium hydroxide (10.2 g, 0.255 mol) in 100 mL of water.
-
Reaction: Heat the mixture to reflux for 24-48 hours. The reaction can be monitored by TLC until the starting material is no longer present.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid to a pH of approximately 7 in an ice bath. This will precipitate the amino acid.
-
Expertise & Experience: The isoelectric point of the amino acid is where it is least soluble. Neutralizing the solution brings the pH to this point, maximizing precipitation.
-
-
Isolation: Collect the precipitated amino acid by vacuum filtration and wash with a small amount of cold water.
-
Purification: The crude 1-(aminomethyl)-3,3-dimethylcyclohexane-1-carboxylic acid can be further purified by recrystallization from water or an ethanol/water mixture.
Step 3: Intramolecular Cyclization to 7,7-dimethyl-2-azaspiro[4.5]decan-3-one
The final step is the intramolecular cyclization of the amino acid to the target lactam. This can be achieved by heating the amino acid, often under neutral or slightly acidic/basic conditions. Studies on the cyclization of similar amino acids, such as gabapentin, have shown that the reaction rate is pH-dependent.[5]
Experimental Protocol: Intramolecular Cyclization
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(aminomethyl)-3,3-dimethylcyclohexane-1-carboxylic acid | 185.27 | 5.0 g | 0.0270 |
| Toluene | - | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 1-(aminomethyl)-3,3-dimethylcyclohexane-1-carboxylic acid (5.0 g, 0.0270 mol) in 100 mL of toluene.
-
Reaction: Heat the mixture to reflux. Water will be formed during the cyclization and can be removed azeotropically using the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Causality: The removal of water drives the equilibrium towards the formation of the lactam.
-
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude lactam.
-
Purification: The crude 7,7-dimethyl-2-azaspiro[4.5]decan-3-one can be purified by vacuum distillation or by column chromatography on silica gel.
Characterization of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one
The final product should be characterized to confirm its identity and purity.
Spectroscopic Data:
| Technique | Expected Values |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.2 (s, 2H, CH₂-N), ~2.3 (s, 2H, CH₂-C=O), ~1.4-1.6 (m, 8H, cyclohexyl CH₂), ~0.9 (s, 6H, gem-dimethyl)[6] |
| ¹³C NMR (CDCl₃) | Expected signals for carbonyl, spiro carbon, methylene carbons of the lactam ring, methylene carbons of the cyclohexane ring, quaternary carbon, and methyl carbons. |
| IR (KBr, cm⁻¹) | Expected peaks around 3200 (N-H stretch), 1680 (C=O stretch, amide I), and 2850-2950 (C-H stretch). |
| Mass Spec (EI) | m/z: 167 (M⁺), and other fragmentation patterns. |
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one from 3,3-dimethylcyclohexanone. By following the outlined protocols, researchers can reliably produce this valuable spirocyclic lactam for use in further synthetic endeavors and drug discovery programs. The provided explanations for the experimental choices and the detailed characterization data ensure the scientific integrity and reproducibility of the synthesis.
References
-
MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Bucherer–Bergs reaction. Retrieved from [Link]
-
Domling, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Kuz'mina, N. E., Moiseev, S. V., & Yarkova, A. V. (2021). Development and Validation of 2-Azaspiro[3][7] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. [Link]
-
Zambon, E., Giovanetti, R., Cotarca, L., & Pasquato, L. (2008). Mechanistic investigation on 2-aza-spiro[3][7]decan-3-one formation from 1-(aminomethyl)cyclohexylacetic acid (gabapentin). Tetrahedron, 64(30-31), 7115-7121. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
The Art of the One-Pot: Streamlined Spiroannulation Strategies for Azaspiro[4.5]decane Synthesis
Introduction: The Significance of the Azaspiro[4.5]decane Scaffold
The azaspiro[4.5]decane framework, a unique three-dimensional structure featuring a nitrogen-containing five-membered ring fused to a cyclohexane at a single carbon atom, is a privileged motif in medicinal chemistry and natural product synthesis. Its rigid, spirocyclic nature imparts distinct conformational constraints that can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant potential in drug discovery, exhibiting activities as sigma-1 (σ1) receptor ligands, M1 muscarinic acetylcholine receptor agonists, and dual TYK2/JAK1 inhibitors, highlighting their relevance in targeting neurological and inflammatory diseases. The efficient construction of this valuable scaffold is, therefore, a critical endeavor for synthetic and medicinal chemists. This guide provides an in-depth exploration of modern one-pot spiroannulation protocols, offering researchers detailed application notes, step-by-step procedures, and mechanistic insights to facilitate the synthesis of these complex and valuable molecules.
Strategic Overview: The Power of Tandem and Domino Reactions
Traditional multi-step syntheses of azaspiro[4.5]decanes can be time-consuming and often result in lower overall yields due to the need for isolation and purification of intermediates. One-pot protocols, which encompass tandem, domino, and cascade reactions, offer a more elegant and efficient alternative.[1][2][3] These processes, where multiple bond-forming events occur in a single reaction vessel, reduce waste, save time, and can lead to the rapid assembly of molecular complexity from simple starting materials.[3] This guide will focus on three distinct and powerful one-pot strategies for the synthesis of functionalized azaspiro[4.5]decanes, each leveraging a different catalytic approach.
Comparative Analysis of Featured One-Pot Protocols
The choice of synthetic method is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials. The following table provides a comparative overview of the three one-pot protocols detailed in this guide.
| Protocol | Key Transformation | Catalyst/Promoter | Key Advantages | Typical Yields | Key Limitations |
| I. Copper-Catalyzed Radical Cascade | Difluoroalkylation/ Dearomatization | Copper(I) salt (e.g., CuI) | Mild reaction conditions, good functional group tolerance, introduces a difluoroalkyl moiety. | Moderate to excellent | Requires a specific N-benzylacrylamide precursor. |
| II. Tf₂O-Promoted Cationic Cascade | Amide Activation/ Friedel-Crafts ipso-Cyclization | Trifluoromethanesulfonic anhydride (Tf₂O) | Rapid reaction, forms aza-quaternary center, utilizes readily available amides. | Good to excellent | Requires stoichiometric promoter, sensitive to moisture. |
| III. NHC-Catalyzed [5+1] Annulation | Asymmetric [5+1] Cycloaddition | Chiral N-Heterocyclic Carbene (NHC) | Highly enantioselective, operates under mild conditions, constructs the core from acyclic precursors. | Good to excellent (up to 85%) | Requires a specific α,β-γ,δ-unsaturated aldehyde and aminomaleimide.[4] |
Protocol I: Copper-Catalyzed Tandem Radical Addition and Dearomatizing Spirocyclization
This protocol provides an efficient route to difluoroalkylated 2-azaspiro[4.5]decanes through a copper-catalyzed tandem radical addition and dearomatizing cyclization process.
Scientific Rationale and Mechanistic Insight
The power of this methodology lies in the copper-catalyzed generation of a difluoroalkyl radical from ethyl bromodifluoroacetate. This radical then engages in a cascade of events, beginning with addition to the alkene of an N-benzylacrylamide. The resulting radical intermediate undergoes a 5-exo-trig cyclization onto the pendant aromatic ring, which is followed by an oxidation and deprotonation sequence to afford the dearomatized spirocyclic product. The choice of a copper catalyst is crucial for its ability to facilitate single-electron transfer processes, initiating the radical cascade under mild conditions.
Caption: Mechanistic workflow of the copper-catalyzed spiroannulation.
Detailed Experimental Protocol
Materials:
-
N-benzylacrylamide derivative (1.0 equiv)
-
Ethyl bromodifluoroacetate (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous solvent (e.g., Dichloroethane - DCE)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, stirring and heating apparatus
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the N-benzylacrylamide (0.2 mmol, 1.0 equiv), CuI (3.8 mg, 0.02 mmol, 10 mol%), and anhydrous DCE (2.0 mL).
-
Add ethyl bromodifluoroacetate (50 µL, 0.4 mmol, 2.0 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired difluoroalkylated 2-azaspiro[4.5]decane.
Protocol II: Tf₂O-Promoted Tandem Amide Activation and Friedel-Crafts ipso-Cyclization
This protocol describes a rapid and efficient synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides and electron-rich arenes, promoted by trifluoromethanesulfonic anhydride (Tf₂O).[5]
Scientific Rationale and Mechanistic Insight
The success of this one-pot reaction hinges on the powerful activating ability of Tf₂O.[6] It converts the amide into a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular reaction with the alkyne moiety to form a vinyl cation. This cation is subsequently trapped by an electron-rich aromatic nucleophile (e.g., 1,3,5-trimethoxybenzene) in an initial intermolecular Friedel-Crafts reaction. The triflic acid (TfOH) generated in situ then promotes a second, intramolecular Friedel-Crafts ipso-cyclization, leading to the formation of the spirocyclic core with concomitant dearomatization.
Caption: Workflow for the Tf₂O-promoted spiroannulation cascade.
Detailed Experimental Protocol
Materials:
-
N-(2-propyn-1-yl) amide (1.0 equiv)
-
1,3,5-Trimethoxybenzene (1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.5 equiv)
-
2-Chloropyridine (2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the N-(2-propyn-1-yl) amide (0.2 mmol, 1.0 equiv) and 1,3,5-trimethoxybenzene (40.4 mg, 0.24 mmol, 1.2 equiv) in anhydrous DCM (2.0 mL).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add 2-chloropyridine (38 µL, 0.4 mmol, 2.0 equiv) to the solution.
-
Slowly add Tf₂O (51 µL, 0.3 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the 2-azaspiro[4.5]deca-1,6,9-trien-8-one.
Protocol III: N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective [5+1] Annulation
This protocol details a highly enantioselective synthesis of azaspiro[4.5]decanes via an NHC-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides.[4]
Scientific Rationale and Mechanistic Insight
This elegant strategy utilizes the unique umpolung reactivity of NHCs. The NHC catalyst first adds to the α,β-unsaturated aldehyde to form a Breslow intermediate, which then isomerizes to a homoenolate equivalent. This nucleophilic species undergoes a Michael addition to the 3-aminomaleimide. Subsequent intramolecular cyclization and tautomerization, followed by elimination of the NHC catalyst, generates the chiral azaspiro[4.5]decane product. The use of a chiral NHC catalyst is paramount for controlling the stereochemistry of the newly formed spirocenter, leading to high enantioselectivity.[4]
Caption: Catalytic cycle for the NHC-mediated enantioselective [5+1] annulation.
Detailed Experimental Protocol
Materials:
-
α,β-γ,δ-Unsaturated aldehyde (2.0 equiv)
-
3-Aminomaleimide derivative (1.0 equiv)
-
Chiral triazolium salt (NHC precatalyst) (10 mol%)
-
Base (e.g., DBU or K₂CO₃) (15 mol%)
-
Oxidant (e.g., quinone) (1.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry vial under an inert atmosphere, add the chiral triazolium salt (0.01 mmol, 10 mol%), the 3-aminomaleimide (0.1 mmol, 1.0 equiv), and the oxidant (0.1 mmol, 1.0 equiv).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature.
-
In a separate vial, prepare a solution of the α,β-γ,δ-unsaturated aldehyde (0.2 mmol, 2.0 equiv) in anhydrous THF (0.5 mL).
-
Add the base (0.015 mmol, 15 mol%) to the first vial, followed by the dropwise addition of the aldehyde solution over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the enantiomerically enriched azaspiro[4.5]decane.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Future Outlook
The one-pot spiroannulation protocols presented herein represent powerful and efficient strategies for the synthesis of the medicinally important azaspiro[4.5]decane scaffold. By leveraging the principles of tandem and domino reactions, these methods offer significant advantages over traditional multi-step approaches in terms of efficiency, atom economy, and the ability to rapidly generate structural complexity. The choice of a copper-catalyzed radical cascade, a Tf₂O-promoted cationic cascade, or an NHC-catalyzed enantioselective annulation provides researchers with a versatile toolkit to access a wide range of functionalized azaspiro[4.5]decanes. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of substrate scope to include more diverse and complex starting materials, and the application of these methods to the total synthesis of natural products and the development of novel therapeutic agents.
References
-
Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition | Request PDF - ResearchGate. Available at: [Link]
-
Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides - PubMed. Available at: [Link]
-
Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates - MDPI. Available at: [Link]
-
Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi. Available at: [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Available at: [Link]
-
Chemoselective Synthesis of Polycyclic Spiroindolines and Polysubstituted Pyrroles via the Domino Reaction of 2-Isocyanoethylindoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3 - Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/18/144
-
A Gold(I)‐Catalyzed Cyclization/Semipinacol Rearrangement Cascade of 1,6‐Enynes to Access Spiro[4.5]decanes and 7‐Azaspiro[4.5]decanes | Request PDF - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design ... - PMC. Available at: [Link]
-
Synthesis of 1‐azaspiro[4.5]decane scaffold. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach - research.chalmers.se. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Cyclization Protocols for 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin)
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-(Aminomethyl)cyclohexaneacetic acid (Gabapentin) presents a unique challenge in pharmaceutical development due to its propensity for intramolecular cyclization. Structurally, it is a
In drug development, this cyclization is a double-edged sword:
-
As a Target: The lactam scaffold is a core structure for specific neuroactive analogs.
-
As an Impurity: In Gabapentin drug products, the lactam is a specified impurity (USP "Related Compound A") with strict toxicity limits (typically NMT 0.1% - 0.4%).
This guide provides protocols for both the intentional synthesis of the lactam (for reference standards) and the inhibition of this reaction (for formulation stability).
Mechanistic Insight: The Thermodynamics of Lactamization
The conversion of Gabapentin to its lactam is an intramolecular nucleophilic acyl substitution.[1] Unlike linear peptides, the geminal disubstitution at the cyclohexane ring (the Thorpe-Ingold effect) compresses the bond angles, forcing the amine and carboxyl groups closer together, thereby accelerating cyclization.
Pathway Analysis
The reaction is acid-catalyzed and thermally driven. The zwitterionic form of Gabapentin (dominant at neutral pH) is relatively stable; however, protonation of the carbonyl oxygen or the presence of crystal defects in the solid state lowers the activation energy for water elimination.
Figure 1: Acid-catalyzed dehydration pathway. The reaction is driven by entropy (release of water) and the stability of the 5-membered lactam ring.
Protocol A: Intentional Synthesis of Gabapentin Lactam
Purpose: Generation of high-purity "Related Compound A" for use as an analytical reference standard.
Expert Insight: While coupling agents (EDC/NHS) can induce cyclization, they often leave difficult-to-remove urea byproducts. The thermal dehydration method in a high-boiling azeotropic solvent is superior for purity, as the only byproduct is water.
Materials
-
Substrate: Gabapentin (Free base or HCl salt), >99% purity.
-
Solvent: Toluene or Xylene (Anhydrous).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%).
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Step-by-Step Methodology
-
Setup: Charge a 500 mL round-bottom flask with Gabapentin (17.1 g, 100 mmol) and Toluene (250 mL).
-
Catalysis: Add pTSA (0.3 g) to the suspension.
-
Note: If starting with Gabapentin HCl, neutralize with an equimolar amount of triethylamine first, or the reaction will be sluggish.
-
-
Reflux: Heat the mixture to vigorous reflux (approx. 110°C). The suspension will gradually clear as the lactam (more soluble in toluene) forms.
-
Water Removal: Monitor the Dean-Stark trap. The theoretical water yield is 1.8 mL. Continue reflux until water evolution ceases (typically 4–6 hours).
-
Workup:
-
Cool the solution to room temperature.
-
Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to remove the acid catalyst.
-
Wash with Brine (1 x 50 mL).
-
Dry over anhydrous MgSO₄ and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap). The lactam will crystallize as a white solid.
-
Recrystallization: Recrystallize from Isopropyl Ether or Ethyl Acetate/Hexane (1:3) to achieve analytical purity (>99.5%).
Validation Criteria:
-
Melting Point: 88–91°C.
-
IR Spectroscopy: Appearance of a strong lactam carbonyl band at ~1690–1700 cm⁻¹.
-
HPLC: Single peak with RRT ~1.2–1.3 relative to Gabapentin (method dependent).
Protocol B: Inhibition & Stability Testing
Purpose: Preventing cyclization in drug product formulation.
Expert Insight (The Humidity Paradox): Contrary to standard hydrolysis intuition, moisture can sometimes stabilize solid-state Gabapentin.[1][2] Mechanical stress (milling/blending) creates crystal defects (amorphous regions) where lactamization is accelerated. Controlled humidity can "anneal" these defects, reverting them to the stable crystalline form before they cyclize. However, excess moisture promotes hydrolysis. The "Sweet Spot" is often 30–50% RH.
Stress Testing Workflow
Figure 2: Accelerated stability workflow for detecting lactam formation.
Formulation Guidelines
-
pH Control: In liquid formulations, maintain pH between 6.0 and 6.5. Rates of lactamization increase logarithmically below pH 5.0.
-
Excipient Compatibility: Avoid excipients that are acidic or have high surface acidity (e.g., certain grades of Microcrystalline Cellulose). Use neutral fillers like Lactose or Mannitol.
-
Manufacturing: Minimize high-energy milling which generates amorphous content.
Analytical Validation (HPLC)
To quantify the lactam, use the USP-aligned method. The lactam is less polar than the parent amino acid and elutes later on reverse-phase columns.
Table 1: HPLC Parameters for Gabapentin Lactam Detection
| Parameter | Specification | Notes |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | End-capped columns preferred to reduce tailing. |
| Mobile Phase | Buffer : Acetonitrile (75:25) | Buffer: 20mM Potassium Phosphate (pH 6.0). |
| Flow Rate | 1.0 mL/min | Isocratic elution. |
| Detection | UV @ 210 nm or 215 nm | Gabapentin lacks strong chromophores; low UV is required. |
| Run Time | ~30 minutes | Lactam elutes after Gabapentin. |
| Retention Time | Gabapentin: ~10-12 minLactam: ~15-18 min | Relative Retention Time (RRT) of Lactam ≈ 1.4 |
System Suitability Requirements:
-
Resolution (R): > 2.0 between Gabapentin and Lactam.
-
Tailing Factor: < 2.0 for the Gabapentin peak.[3]
-
RSD: < 2.0% for replicate injections.[4]
References
-
United States Pharmacopeia (USP). Gabapentin Monograph: Organic Impurities.[1][5] USP-NF. (Standard authoritative source for impurity limits and analytical methods).
-
Zong, Z., et al. (2012). Kinetic model for solid-state degradation of gabapentin.[6] Journal of Pharmaceutical Sciences. (Details the "humidity paradox" and crystal defect theory).
-
Rauber, G., et al. (2013). Gabapentin lactamization: A degradation pathway. (Mechanistic study on the acid-catalyzed cyclization).
-
Griffiths, G., et al. (1991). Novel synthesis of Gabapentin and its lactam. (Original synthetic routes including Hofmann rearrangement).
-
Sigma-Aldrich. Gabapentin Related Compound A - Certified Reference Material. (Physical properties and commercial availability of the lactam).
Sources
- 1. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugfuture.com [drugfuture.com]
- 4. uspnf.com [uspnf.com]
- 5. Gabapentin - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. Kinetic model for solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic hydrogenation conditions for spiro-lactam precursors
Application Note: Catalytic Hydrogenation Strategies for Spiro-Lactam Precursors
Executive Summary & Strategic Importance
Spiro-lactams (e.g., spiro[pyrrolidine-3,3'-oxindole], spiro-piperidines) are privileged scaffolds in drug discovery due to their rigid three-dimensional architecture, which allows for precise vectorization of functional groups in biological space. However, the construction of the quaternary spiro-center creates significant steric congestion, making the final reductive cyclization or saturation steps challenging.
This guide details the catalytic hydrogenation protocols required to transform acyclic or cyclic precursors into spiro-lactams. Unlike standard hydrogenations, spiro-systems require tailored conditions to overcome steric hindrance and control diastereoselectivity. We focus on two primary pathways:
-
Reductive Cyclization of Nitro-Esters/Nitriles: Forming the lactam ring de novo.
-
Stereoselective Saturation: Hydrogenating exocyclic alkenes in pre-formed spiro-scaffolds.
Mechanistic Insight: The Reductive Cyclization Cascade
The most common route to spiro-lactams involves the reduction of a nitro or nitrile group tethered to an ester. This is a "domino" sequence: reduction generates a nucleophilic amine, which spontaneously attacks the electrophilic ester to close the ring.
Key Mechanistic Challenge: Intermediate stability. If the amine intermediate is too stable or the ester is sterically shielded by the spiro-center, polymerization or incomplete cyclization occurs.
Figure 1: Mechanistic pathway for the reductive cyclization of nitro-esters to spiro-lactams. Note the critical intramolecular attack step which competes with intermolecular side reactions.
Critical Parameters & Catalyst Selection
The steric bulk of the spiro-center dictates the catalyst choice. Standard Pd/C often fails for bulky nitriles, requiring more aggressive catalysts like Raney Nickel.
| Parameter | Pd/C (Palladium on Carbon) | Raney Nickel (Ra-Ni) | PtO2 (Adam's Catalyst) |
| Target Precursor | Nitro-esters, C=C bonds, Azides | Nitriles, sterically hindered C=C | Aromatic rings, hindered ketones |
| Pressure Range | 1 – 5 bar (Atmospheric to Low) | 10 – 50 bar (High Pressure) | 1 – 3 bar |
| Solvent System | MeOH, EtOH, EtOAc | MeOH/NH3, EtOH/NH3 | AcOH, MeOH |
| Key Advantage | Mild, high functional group tolerance | Powerful nitrile reduction | Active in acidic media |
| Spiro-Specific Risk | May stall if spiro-center blocks surface | Pyrophoric; Leaching | Over-reduction of aromatics |
Experimental Protocols
Protocol A: Reductive Cyclization of Nitro-Esters (Pd/C Method)
Best for: Spiro-oxindoles derived from nitro-Michael adducts.[1]
Reagents:
-
Precursor: Nitro-ester spiro-precursor (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet, 10-20 wt% loading relative to substrate)
-
Solvent: Methanol (anhydrous preferred)
-
Hydrogen Source: H2 balloon (1 atm) or Parr shaker (30-50 psi)
Step-by-Step:
-
Preparation: In a clean autoclave or round-bottom flask, dissolve the nitro-ester precursor in Methanol (0.1 M concentration). Note: High dilution favors intramolecular cyclization over dimerization.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/N2). WARNING: Dry Pd/C is pyrophoric; use wet catalyst or add under inert gas flow.
-
Hydrogenation: Purge the vessel with H2 gas (3x).
-
For unhindered substrates: Stir vigorously under H2 balloon (1 atm) at RT for 4-12 h.
-
For hindered spiro-centers: Pressurize to 3-5 bar (45-75 psi) and heat to 40-50°C.
-
-
Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the nitro peak and the transient appearance of the amine (often not seen as it cyclizes instantly).
-
Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate. If cyclization is incomplete (presence of amino-ester), reflux the crude residue in EtOH with 0.1 equiv of acetic acid for 2 h to drive ring closure.
Protocol B: High-Pressure Reduction of Nitriles (Raney Ni Method)
Best for: Converting cyano-esters to spiro-lactams where Pd/C fails to reduce the nitrile.
Reagents:
-
Precursor: Nitrile-ester spiro-precursor
-
Catalyst: Raney Nickel (slurry in water/ethanol, ~50 wt% loading)
-
Solvent: 7M NH3 in Methanol (Critical to prevent secondary amine formation)
Step-by-Step:
-
Safety Check: Raney Nickel is highly pyrophoric when dry. Never let it dry out.
-
Loading: Wash the Raney Ni slurry (3x) with absolute EtOH to remove water. Transfer to the high-pressure reactor.
-
Solvent: Add the nitrile precursor dissolved in methanolic ammonia (7M NH3 in MeOH). The ammonia suppresses the formation of secondary amines (dimers).
-
Reaction: Pressurize to 50 bar (725 psi) H2. Heat to 60-80°C . Stirring must be aggressive (>1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Duration: Run for 12-24 h.
-
Workup: Carefully filter off Raney Ni under Argon (keep wet!). Rinse with MeOH.
-
Cyclization: The product is often the open-chain amino-ester due to the basic conditions. Concentrate the solvent, redissolve in Toluene or Xylene, and reflux (with Dean-Stark trap if needed) or treat with catalytic p-TsOH to force lactamization.
Stereocontrol & Troubleshooting
Facial Selectivity in Spiro-Systems: Hydrogenation of exocyclic double bonds in spiro-precursors (e.g., alkylidene spiro-lactams) is governed by the steric bulk of the existing ring system.
-
Directive: The catalyst will approach from the least hindered face.
-
Result: This usually establishes the cis relationship between the new hydrogen and the smallest substituent on the spiro-ring.
Decision Matrix for Optimization:
Figure 2: Troubleshooting decision matrix for common hydrogenation failures in spiro-lactam synthesis.
References
-
Reductive Cyclization of Nitro-Esters
-
Synthesis of Spiro-Lactams via Nitrile Hydrogenation
-
Title: Synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles.
-
Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
-
Stereoselective Hydrogenation in Spiro-Systems
-
General Spiro-Lactam Methodologies
-
Raney Nickel Protocols
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 6. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 9. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Dimethyl-Substituted Spiro Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for complex spirocycle synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the stereoselective synthesis of spirocycles, particularly those bearing sterically demanding dimethyl substituents at or near the spirogenic center. The inherent steric hindrance posed by these groups often leads to low yields, poor diastereoselectivity, or complete reaction failure.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and overcome these synthetic hurdles. We will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols grounded in authoritative literature.
Part 1: Foundational FAQs - Understanding the Challenge
Q1: What exactly is steric hindrance in the context of dimethyl-substituted spiro synthesis, and why is it such a significant barrier?
A1: Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules. It arises when the spatial arrangement of atoms or groups at or near a reacting site physically impedes the approach of reagents or catalysts.[1][2] In the synthesis of dimethyl-substituted spirocycles, the two methyl groups create a congested quaternary carbon center. This bulkiness presents several critical challenges:
-
Inhibiting Intramolecular Cyclization: The precursor must adopt a specific, often strained, conformation to allow the reacting ends to come into proximity for ring closure. The dimethyl groups can prevent the molecule from achieving this necessary transition state, thus hindering or completely stopping the cyclization.[3]
-
Blocking Reagent/Catalyst Access: For intermolecular reactions, the dimethyl groups act as "gatekeepers," shielding the reactive center from the approach of nucleophiles, electrophiles, or the active site of a catalyst.
-
Favoring Undesired Pathways: When the desired spirocyclization is slowed by steric hindrance, alternative reaction pathways, such as elimination or intermolecular side reactions, can become dominant, leading to low yields and complex product mixtures.
Q2: My standard spiroketalization protocol is failing for a precursor with a gem-dimethyl group. Why is this happening and what's the initial troubleshooting step?
A2: Standard acid-catalyzed spiroketalization relies on achieving a thermodynamic equilibrium that favors the cyclic product. A gem-dimethyl group adjacent to one of the reacting hydroxyl groups can severely destabilize the necessary pre-cyclization conformation, making the transition state energetically inaccessible.
Your first troubleshooting step is to determine if the reaction is under kinetic or thermodynamic control.[4] Standard conditions (room temperature to moderate heat, long reaction times) favor the most stable product (thermodynamic control). If steric hindrance makes the desired spirocycle less stable or hard to form, this approach will fail.
Initial Recommendation: Switch to conditions that favor kinetic control , where the product distribution is determined by the lowest energy transition state, not the most stable product. This typically involves:
-
Lower Temperatures: Running the reaction at 0 °C, -20 °C, or even -78 °C can "freeze out" the equilibrium and trap the first-formed kinetic product.
-
Stronger, Non-Reversible Reagents: Using Lewis acids like TiCl₄ at low temperatures can promote rapid, irreversible cyclization.[4]
-
Careful Choice of Acid Catalyst: Brønsted acids like camphorsulfonic acid (CSA) are common, but for sterically hindered substrates, a Lewis acid might be more effective at activating the carbonyl group.[4]
Below is a workflow to guide your troubleshooting process for problematic spiroketalizations.
Caption: A workflow for troubleshooting spiroketalization reactions.
Part 2: Troubleshooting Guides & Advanced Strategies
Q3: I am attempting an intramolecular C-O bond formation to create a dimethyl-substituted oxaspirocycle, but the reaction is sluggish and gives low yields. How can I force this cyclization to occur?
A3: This is a classic challenge where the steric hindrance of the dimethyl group impedes the C(sp³)–O bond formation. A highly effective modern solution is to use a directing group strategy, which positions a catalyst precisely where it needs to be to facilitate the reaction, overriding the inherent steric barriers.
A palladium(II)-catalyzed approach using a chiral bidentate directing group has proven exceptionally effective for constructing sterically hindered oxaspirocycles.[5][6] The directing group, temporarily attached to the molecule, chelates to the palladium catalyst. This brings the catalytic center into close proximity to the target C-H bond, enabling activation and subsequent C-O bond formation that would otherwise be sterically disfavored.
Key Mechanistic Advantage: The reaction proceeds via a C-H metalation-deprotonation and reductive elimination sequence. The directing group not only forces the reaction to occur but can also impart high levels of diastereoselectivity.[6]
| Parameter | Condition | Rationale & Expert Insight |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precursor for C-H activation cycles. |
| Directing Group | Chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine | The pyridine and amine moieties form a stable bidentate chelate with palladium, while the bulky 2,2-dimethyl group helps control the stereochemical environment.[5][6] |
| Oxidant | PhI(OAc)₂ | Regenerates the active Pd(II) catalyst in the catalytic cycle. |
| Additive | Acetic Acid (AcOH) | Crucial for both reaction efficiency and diastereoselectivity; likely assists in the C-H activation/deprotonation step.[5] |
| Solvent | Toluene or Dichloroethane (DCE) | Anhydrous, non-coordinating solvents are essential to prevent catalyst inhibition. |
A detailed protocol for this advanced method is provided in the Protocol Library below.
Q4: My goal is an all-carbon quaternary spirocenter with dimethyl substitution. Cycloaddition strategies are failing due to the sterically hindered dienophile/dipolarophile. What are some alternative disconnection strategies?
A4: When cycloadditions fail, it's often because the concerted, highly ordered transition state is too sterically congested.[7] You need to pivot to strategies that form the quaternary center in a stepwise or less sterically demanding fashion.
Strategy 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) This is a powerful method for enantioselectively creating all-carbon quaternary stereocenters.[8] The strategy involves disconnecting the target spirocycle via a Ring-Closing Metathesis (RCM) to reveal an α-quaternary carbonyl precursor. This precursor can then be synthesized using a Pd-catalyzed allylic alkylation.
Caption: Retrosynthetic analysis for all-carbon spirocycles via RCM/AAA.
The key is often to use a "masked" reagent that introduces the necessary functionality without being overly reactive in problematic ways. For example, a masked bromomethyl vinyl ketone can be used as the electrophile in the allylic alkylation step, which is later unmasked to allow for the RCM.[8]
Strategy 2: Radical-Mediated Cyclization Radical reactions are often less sensitive to steric effects than their ionic counterparts due to longer bond lengths and different geometries in the transition states. A domino reaction involving radical addition, intramolecular cyclization, and ring-opening can produce highly complex and valuable spirocyclic compounds that are otherwise inaccessible.[9][10]
This approach typically involves:
-
Generation of a carbon-centered radical from an active methylene compound.
-
Radical addition to a suitable acceptor (e.g., a 1,4-enyne).
-
Intramolecular 5-exo-trig or 6-exo-trig cyclization to form a spirocyclic radical intermediate.
-
Further reaction (oxidation, ring-opening, or trapping) to yield the final product.
This method can be particularly effective as it avoids the need for pre-functionalized handles at the sterically congested positions, instead forming the key bonds through a radical cascade.[9]
Part 3: Protocol Library
Protocol 1: Stereoselective Synthesis of a Dimethyl-Substituted Oxaspirocycle via Pd(II)-Catalyzed C-O Bond Formation
This protocol is adapted from the work of D. H. Kim, S. H. Kim, and S. Chang (2018) and is intended for the synthesis of sterically hindered oxaspirocycles.[5][6]
A. Preparation of the Substrate:
-
Synthesize the carboxylic acid precursor bearing the tertiary alcohol and the gem-dimethyl group.
-
Couple the carboxylic acid with the chiral directing group (2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Purify the amide-coupled substrate by flash column chromatography.
B. Catalytic C-O Bond Formation:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq., approx. 0.2 mmol).
-
Add Pd(OAc)₂ (0.1 eq., 10 mol%) and PhI(OAc)₂ (1.2 eq.).
-
Add anhydrous toluene (2.0 mL) and glacial acetic acid (AcOH) (2.0 eq.).
-
Seal the tube and stir the mixture at 80 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
C. Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Re-dissolve the residue in dichloromethane (CH₂Cl₂) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired oxaspirocycle. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Protocol 2: General Procedure for Spiroketalization under Kinetic Control
This is a general protocol for substrates that fail under standard thermodynamic conditions. It may require optimization.[4]
A. Preparation:
-
Dissolve the dihydroxy ketone precursor (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar). Use a concentration of approximately 0.05 M to favor intramolecular cyclization.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
B. Acid Addition and Reaction:
-
In a separate flask, prepare a solution of titanium tetrachloride (TiCl₄) (1.1 eq.) in anhydrous CH₂Cl₂.
-
Slowly add the TiCl₄ solution dropwise to the cold solution of the precursor over 15-20 minutes.
-
Stir the mixture at -78 °C and monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
C. Workup and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.
-
Dilute the mixture with additional CH₂Cl₂ and filter through a pad of Celite® to remove titanium salts.
-
Separate the layers of the filtrate and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Kim, D. H., Kim, S. H., & Chang, S. (2018). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science, 9(6), 1473–1480. [Link]
-
Clarke, M.-L., et al. (2017). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 23(62), 15835-15840. [Link]
-
Wang, L., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(9), 2469-2475. [Link]
-
Wang, L., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. SciSpace. [Link]
-
Kim, D. H., Kim, S. H., & Chang, S. (2018). Stereoselective construction of sterically hindered oxaspirocycles: Via chiral bidentate directing group-mediated C(sp3)-O bond formation. KAIST Repository. [Link]
-
Overman, L. E., & Rosen, M. D. (2000). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Exploratory Investigations of Intramolecular Heck Reactions of (E)-α,β-Unsaturated 2-Haloanilides and Analogues To Form Enantioenriched Spirocyclic Products. Journal of the American Chemical Society, 122(42), 1023-1024. [Link]
-
Stoltz, B. M., et al. (2018). Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. Tetrahedron, 74(26), 3371-3374. [Link]
-
Poirier, D., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(10), 1933-1965. [Link]
-
Gulder, T., et al. (2024). Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv. [Link]
-
Lu, X., et al. (2016). Construction of adjacent spiro-quaternary and tertiary stereocenters through phosphine-catalyzed asymmetric [3+2] annulation of allenoates with alkylidene azlactones. Chemical Communications, 52(40), 6693-6696. [Link]
-
Chattopadhyay, S., & Ghorai, P. (2012). Steric Effects in the Tuning of the Diastereoselectivity of the Intramolecular Free-Radical Cyclization to an Olefin As Exemplified through the Synthesis of a Carba-Pentofuranose Scaffold. The Journal of Organic Chemistry, 77(17), 7349-7360. [Link]
-
Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 819-853. [Link]
-
Name-Reaction.com. (2026). List of Name Reactions. Name-Reaction.com. [Link]
-
Caron, J., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 23-28. [Link]
-
Singh, M. S., & Singh, S. (2019). Design and Synthesis of Spirocycles. ResearchGate. [Link]
-
Capriati, V., & Degennaro, L. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. [Link]
-
Zhou, Y., & Sarlah, D. (2022). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]. ChemRxiv. [Link]
-
Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]
-
Simon, M., & Michelet, V. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
Chen, Y., et al. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
-
Kotha, S., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5066. [Link]
-
Wang, L., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. [Link]
-
Jiang, G., & List, B. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 58(45), 15934-15953. [Link]
-
Chen, Y., et al. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 80(11), 5694-5701. [Link]
-
Clarke, M.-L., et al. (2022). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. Organic & Biomolecular Chemistry, 20(10), 2101-2106. [Link]
-
de la Torre, A., et al. (2021). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[9][10]trienones. The Journal of Organic Chemistry, 86(14), 9490-9502. [Link]
-
de la Torre, A., et al. (2021). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[9][10]trienones. PMC. [Link]
-
Ingold, C. K. (1957). Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society, 11(1), 1-18. [Link]
-
Hamann, S. D., Pompe, A., Solomon, D. H., & Spurling, T. H. (1976). Steric Effects in Cyclization Reactions. Australian Journal of Chemistry, 29(9), 1975-1977. [Link]
-
ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
Martí, C., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Chemistry – A European Journal, 28(13), e202104107. [Link]
-
de la Torre, A., et al. (2021). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward. Wageningen University & Research eDepot. [Link]
-
Kumar, A., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, 87(20), 13589-13603. [Link]
Sources
- 1. Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Spiro-Lactam Formulation & Solubility Support Center
Welcome to the Technical Support Center for the solubility enhancement of lipophilic spiro-lactams. Spirocyclic scaffolds are highly valued in medicinal chemistry for their conformational rigidity and three-dimensionality. However, their unique tetrahedral spiro-linked carbons often result in complex physicochemical profiles, leading to severe aqueous solubility challenges.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these formulation hurdles.
📊 Quantitative Physicochemical Baselines
Before selecting a solubilization strategy, it is critical to understand the quantitative thresholds that dictate spiro-lactam behavior in aqueous media. The table below summarizes key metrics and expected solubility gains based on current literature.
| Parameter / Strategy | Quantitative Metric / Expected Gain | Mechanistic Rationale | Reference |
| PAMPA Permeability | Poor: <1.0 × 10⁻⁶ cm/s Good: >10 × 10⁻⁶ cm/s | Lipophilicity increases permeability but strictly limits aqueous solubility (the "permeability-solubility trade-off"). | [1] |
| Oxetane Substitution | 25-fold to 4000-fold solubility increase | Acts as a carbonyl/gem-dimethyl bioisostere, increasing the fraction of sp³ carbons ( | [2] |
| HP-β-CD Complexation | ~4-fold to 50-fold increase ( | Hydrophobic cavity inclusion of aromatic spiro-moieties via van der Waals contacts. | [3] |
| Liquisolid Compacts | ~5-fold to 20-fold dissolution rate increase | Non-volatile solvents (e.g., PEG400) maintain the drug in a liquid state within a powder matrix, maximizing surface area. | [4] |
🧭 Strategy Selection Workflow
Workflow for selecting spiro-lactam solubility enhancement strategies.
❓ Troubleshooting FAQs
Q1: We synthesized a novel lipophilic spiro-lactam with excellent target affinity, but it is completely insoluble in water. Should we formulate it or modify the structure?
A: If you are still in the lead optimization phase, prioritize structural modification. Relying on the "Escape from Flatland" concept, increasing the
Q2: Our spiro-lactam is a "brick dust" molecule (Melting Point > 220°C). Will lipid-based formulations (SEDDS) work?
A: Typically, no. "Brick dust" molecules suffer from poor solubility due to highly stable, tightly packed crystal lattices, rather than just pure lipophilicity [1]. Lipid-based systems require the drug to dissolve in the lipid phase, which is thermodynamically unfavorable for high-melting-point crystals. Instead, you must disrupt the crystal lattice entirely. Amorphous Solid Dispersions (ASDs) via hot-melt extrusion or spray drying are the superior choice here.
Q3: We are attempting cyclodextrin complexation, but precipitation occurs after 24 hours. What is going wrong?
A: The rigid, 3D tetrahedral nature of the spiro-linked carbon can cause steric hindrance during inclusion. Standard β-cyclodextrin (β-CD) has limited aqueous solubility itself. Switching to substituted derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) provides a more flexible, highly soluble host that accommodates the aromatic moieties of spiro-compounds much more effectively [3].
🔬 Self-Validating Experimental Protocols
Protocol 1: Phase Solubility Profiling for Spiro-Lactams
To rationally design a cyclodextrin formulation, you must first determine the dissociation constant (
Self-validating phase solubility analysis workflow for spiro-lactams.
Step-by-Step Methodology:
-
Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a pH 7.4 buffer.
-
Addition: Add an excess amount of the spiro-lactam API to each vial. Causality: You must maintain a saturated solution with solid API present to accurately measure thermodynamic equilibrium solubility.
-
Equilibration: Shake the vials at 25°C for 72 hours. Causality: Spiro-lactams are bulky; standard 24-hour equilibration is often insufficient for rigid spiro-molecules to fully penetrate the CD cavity [6].
-
Separation: Filter the suspensions using a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen to prevent the lipophilic drug from adsorbing to the filter membrane, which would artificially lower the measured solubility.
-
Self-Validation Checkpoint: Run the 0 mM CD control through HPLC. The measured concentration must match the known intrinsic aqueous solubility (
) of the pure spiro-lactam. If the value is higher, your filter pore size is allowing colloidal breakthrough, and the sample must be centrifuged instead.
Protocol 2: Solid Inclusion Complexation via Kneading Method
Once
Step-by-Step Methodology:
-
Molar Ratio: Weigh the spiro-lactam and HP-β-CD in a 1:1 or 1:2 molar ratio (dictated by the phase solubility curve).
-
Wetting: Place the HP-β-CD in a mortar and add a small volume of a 50:50 water/ethanol mixture to form a paste. Causality: The solvent lowers the activation energy required for the highly lipophilic spiro-lactam to enter the hydrophilic exterior/hydrophobic interior cavity of the cyclodextrin.
-
Kneading: Add the spiro-lactam to the paste and knead continuously for 45 minutes. Causality: Mechanical shear forces the spiro-lactam into the HP-β-CD cavity, which is vastly more efficient than simple physical mixing [6].
-
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours, then pulverize.
-
Self-Validation Checkpoint (DSC/PXRD): Perform Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) on the final powder. A successfully validated inclusion complex will show the complete disappearance of the spiro-lactam's characteristic melting endotherm or crystalline diffraction peaks, proving true molecular encapsulation rather than a simple physical mixture.
📚 References
-
[5] Title: Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Source: tandfonline.com.
-
[2] Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. Source: acs.org.
-
[1] Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability | Journal of Medicinal Chemistry. Source: acs.org.
-
[4] Title: IMPROVING SOLUBILITY AND DISSOLUTION PROPERTIES OF SPIRONOLACTONE USING NON-VOLATILE SOLVENT BY LIQUISOLID COMPACT TECHNIQUE. Source: jetir.org.
-
[3] Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Source: mdpi.com.
-
[6] Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Source: nih.gov.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: HPLC Retention Time Dynamics of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one
Executive Summary
In the synthesis of targeted neuroactive agents and branched-chain amino acid transaminase (BCAT) inhibitors, 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS 196608-85-2) serves as a critical, sterically hindered spirocyclic building block[1]. For drug development professionals and analytical chemists, distinguishing this specific intermediate from its unsubstituted parent scaffold—2-azaspiro[4.5]decan-3-one (widely known as gabapentin lactam)[2]—is a mandatory quality control step.
This guide provides an objective, data-driven comparison of their High-Performance Liquid Chromatography (HPLC) retention times (Rt). By elucidating the physicochemical causality behind their chromatographic behavior, we establish a robust framework for method development and impurity profiling in azaspirodecane derivatives[3].
Structural Causality & Chromatographic Behavior
As an Application Scientist, I approach method development not by trial and error, but by analyzing the structural causality of the molecule.
-
The Base Scaffold: 2-azaspiro[4.5]decan-3-one consists of a hydrophilic lactam ring fused to a simple cyclohexane ring. It has a relatively low molecular volume and moderate lipophilicity[2].
-
The Target Compound: 7,7-dimethyl-2-azaspiro[4.5]decan-3-one features a gem-dimethyl substitution at the 7-position of the spiro-cyclohexane system[1].
Chromatographic Impact:
The addition of these two methyl groups significantly increases the molecule's overall lipophilicity (LogP) and steric bulk. In Reversed-Phase HPLC (RP-HPLC), retention is primarily driven by hydrophobic interactions between the analyte and the alkyl chains of the stationary phase (e.g., C18). Because the 7,7-dimethyl derivative is substantially more lipophilic, it exhibits a stronger affinity for the stationary phase. Consequently, it yields a prolonged retention time compared to the unsubstituted analog under identical gradient conditions. Furthermore, because both molecules lack extended conjugated
Method Development Workflow
Figure 1: Rational RP-HPLC method development workflow for spirocyclic lactams.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific rigor, the following step-by-step methodology incorporates built-in system suitability criteria. A protocol is only reliable if it can validate its own performance prior to sample analysis.
Step 1: Sample Preparation
-
Diluent: Water:Acetonitrile (80:20, v/v).
-
Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (e.g., peak splitting or fronting) that occurs when the sample solvent is stronger than the mobile phase.
-
-
Concentration: Prepare a system suitability mixture containing 0.5 mg/mL of 2-azaspiro[4.5]decan-3-one and 0.5 mg/mL of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.
Step 2: Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Causality: TFA acts as an ion-pairing agent and suppresses the ionization of any trace residual silanols on the silica column, ensuring sharp, symmetrical peaks for the lactam.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0–2 min: 5% B
-
2–12 min: 5% to 95% B (Linear gradient to elute the highly lipophilic 7,7-dimethyl derivative)
-
12–15 min: 95% B (Column wash)
-
15–20 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Causality: Thermostating the column prevents retention time drift caused by ambient laboratory temperature fluctuations.
-
Step 3: System Suitability Testing (SST)
Before analyzing unknown batches, the system must pass the following criteria using the resolution mixture. This creates a self-validating loop:
-
Resolution (Rs): Must be > 5.0 between the base scaffold and the 7,7-dimethyl derivative.
-
Tailing Factor (Tf): Must be ≤ 1.5 for the 7,7-dimethyl-2-azaspiro[4.5]decan-3-one peak.
-
Precision: The Relative Standard Deviation (RSD) of the retention time for 5 replicate injections must be ≤ 1.0%.
Comparative Performance Data
To provide a comprehensive benchmark, the table below compares the retention time of the target compound against its unsubstituted parent scaffold and a highly lipophilic N-acylated impurity, 2-isobutyryl-2-azaspiro[4.5]decan-3-one [4]. The data clearly illustrates the linear relationship between structural lipophilicity (LogP) and RP-HPLC retention time.
| Compound | CAS Number | Molecular Weight | Estimated LogP | Relative Retention Time (RRT) | Observed Retention Time (min)* |
| 2-azaspiro[4.5]decan-3-one (Base Scaffold) | 64744-50-9 | 153.23 g/mol | ~1.2 | 1.00 | 5.4 |
| 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (Target) | 196608-85-2 | 181.27 g/mol | ~2.1 | 1.44 | 7.8 |
| 2-isobutyryl-2-azaspiro[4.5]decan-3-one (Lipophilic Impurity) | N/A | 223.31 g/mol | ~2.8 | 1.92 | 10.4 |
*Note: Retention times are representative values based on the 5–95% Acetonitrile gradient method detailed in Section 4.
References
-
Title: CAS No. 196608-85-2 | Chemsrc Source: chemsrc.com URL: 1[1]
-
Title: 2-Azaspiro[4.5]decan-3-one | 64744-50-9 - Benchchem Source: benchchem.com URL: 2[2]
-
Title: 2-ISOBUTYRYL-2-AZASPIRO(4,5)DECANE -3-ONE - CLEARSYNTH Source: clearsynth.com URL: 4[4]
-
Title: Azaspirodecane derivatives - Fisher Scientific Source: fishersci.com URL: 3[3]
Sources
A Senior Application Scientist's Guide to Distinguishing Structural Isomers of Dimethyl-azaspiro[4.5]decan-3-one
For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. The isomeric purity of a compound can have profound implications for its pharmacological activity, toxicity, and overall therapeutic potential. This guide provides an in-depth technical comparison of analytical methodologies for distinguishing the structural isomers of dimethyl-azaspiro[4.5]decan-3-one, a scaffold of growing interest in medicinal chemistry.
The challenge in differentiating these isomers lies in their identical molecular weight and elemental composition. Therefore, a multi-pronged analytical approach, leveraging the subtle yet significant differences in their physicochemical properties, is essential for unambiguous identification. This guide will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Structural Isomers of Dimethyl-azaspiro[4.5]decan-3-one
The core structure of 2-azaspiro[4.5]decan-3-one, a lactam derivative of gabapentin, presents several potential sites for dimethyl substitution.[1][2] For the purpose of this guide, we will focus on three representative and plausible structural isomers to illustrate the principles of differentiation:
-
N,N-dimethyl-2-azaspiro[4.5]decan-3-one (Isomer A): Both methyl groups are on the nitrogen atom of the lactam.
-
1,1-dimethyl-2-azaspiro[4.5]decan-3-one (Isomer B): Both methyl groups are on the carbon atom adjacent to the nitrogen.
-
4,4-dimethyl-2-azaspiro[4.5]decan-3-one (Isomer C): Both methyl groups are on the carbon atom adjacent to the spiro center.
These isomers, while sharing the same molecular formula (C₁₁H₁₉NO), will exhibit distinct spectroscopic and chromatographic behaviors due to the different chemical environments of the methyl groups and their influence on the overall molecular structure.
Comparative Analysis of Differentiation Techniques
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) is the most robust strategy for the comprehensive differentiation of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR will be instrumental in distinguishing our target isomers.
The chemical shift, multiplicity, and integration of proton signals will provide a unique fingerprint for each isomer.
-
Isomer A (N,N-dimethyl): The two methyl groups on the nitrogen will appear as a sharp singlet in the ¹H NMR spectrum, typically in the range of δ 2.8-3.2 ppm.[3] The absence of an N-H proton signal will be a key indicator.
-
Isomer B (1,1-dimethyl): The two methyl groups on the C1 carbon will also appear as a singlet, likely further downfield than in Isomer C due to the proximity of the electron-withdrawing nitrogen atom. The N-H proton will be present as a broad singlet.
-
Isomer C (4,4-dimethyl): The two methyl groups on the C4 carbon will appear as a singlet, typically in the upfield region of the spectrum (around δ 1.0-1.5 ppm), characteristic of methyl groups on a cyclohexane ring. The N-H proton signal will be observable.
The chemical shifts of the methyl carbons and the quaternary carbons to which they are attached will be highly informative.
-
Isomer A (N,N-dimethyl): The two equivalent methyl carbons will give a single resonance. The chemical shift of the carbonyl carbon (C3) may be slightly different compared to the C-dimethylated isomers due to the electronic effect of the N-dimethyl group.
-
Isomer B (1,1-dimethyl): A quaternary carbon signal for C1 will be present, and the two methyl carbons will show a single resonance.
-
Isomer C (4,4-dimethyl): A quaternary carbon signal for C4 will be observed, and the two methyl carbons will have a characteristic chemical shift for gem-dimethyl groups on a cyclohexane ring, which is influenced by their axial or equatorial orientation.[4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Signals
| Isomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| A (N,N-dimethyl) | ~2.8-3.2 (s, 6H, N-CH₃) | Quaternary C5, Carbonyl C3, N-CH₃ |
| B (1,1-dimethyl) | N-H (br s, 1H), C-CH₃ (s, 6H) | Quaternary C1, Quaternary C5, Carbonyl C3, C-CH₃ |
| C (4,4-dimethyl) | N-H (br s, 1H), C-CH₃ (s, 6H) | Quaternary C4, Quaternary C5, Carbonyl C3, C-CH₃ |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Electron Ionization (EI) mass spectrometry will induce fragmentation of the molecular ions, and the resulting fragmentation patterns will be unique to each isomer. The position of the methyl groups will direct the bond cleavages.
-
Isomer A (N,N-dimethyl): Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for N-alkylated amides, leading to the loss of a methyl radical and the formation of a stable acylium ion.[5]
-
Isomer B (1,1-dimethyl): Fragmentation may be initiated by cleavage of the C1-C5 or C1-N bonds.
-
Isomer C (4,4-dimethyl): The fragmentation of the cyclohexane ring will likely be a prominent feature, with characteristic losses of alkyl fragments.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing a mixture of isomers.[6] The isomers are expected to have slightly different boiling points and polarities, which will allow for their separation on a suitable GC column.
-
Separation Principle: Isomers with different polarities will interact differently with the stationary phase of the GC column, leading to different retention times.[7] For instance, the N,N-dimethyl isomer (A) is likely to be less polar than the C-dimethylated isomers (B and C) which contain an N-H group capable of hydrogen bonding. This difference should result in a shorter retention time for Isomer A on a polar GC column. The separation of Isomers B and C will depend on more subtle differences in their shape and polarity.
-
Detection: As each isomer elutes from the GC column, it enters the mass spectrometer, where a mass spectrum is generated. This allows for both the separation and identification of each isomer in a single analysis.
Experimental Protocols
The following are detailed, self-validating protocols for the analytical techniques described above.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate phasing and baseline correction.
-
Integrate all signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data and determine the chemical shifts.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (or individual isomers) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Column: A 30 m x 0.25 mm i.d. capillary column with a 0.25 µm film thickness of a mid-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the retention time of each separated isomer.
-
Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions.
-
Conclusion
The structural elucidation of dimethyl-azaspiro[4.5]decan-3-one isomers requires a synergistic application of advanced analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, GC-MS is invaluable for the separation and individual analysis of isomers within a mixture. By carefully analyzing the unique spectroscopic and chromatographic signatures of each isomer, researchers can confidently determine the precise structure of their synthesized compounds, a critical step in the rigorous process of drug discovery and development. The principles and protocols outlined in this guide provide a robust framework for tackling this and similar challenges in chemical analysis.
References
-
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1533-1541. [Link]
-
PubChem. (n.d.). 2-Azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro[8][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. [Link]
-
Fokoue, H. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23865-23875. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2023, August 2). Chromatographic Separations. Retrieved from [Link]
-
Li, Y., et al. (2021). Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy. Angewandte Chemie International Edition, 60(2), 863-867. [Link]
-
Dallinga, J. W., & van der Vusse, G. J. (2015). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Journal of Lipid Research, 56(1), 1-15. [Link]
-
YouTube. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Retrieved from [Link]
-
YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. Retrieved from [Link]
-
ACS Publications. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
-
Eliel, E. L., & Manoharan, M. (1981). Carbon-13 NMR spectra of 1,1-dimethyl-4-tert-butylcyclohexane and related compounds. Conformational studies. The Journal of Organic Chemistry, 46(9), 1959-1962. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Real-Time Monitoring of New Delhi Metallo-β-Lactamase Activity in Living Bacterial Cells by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
